molecular formula C17H12O2 B3183748 6-Methoxy-1-pyrenol CAS No. 1031265-13-0

6-Methoxy-1-pyrenol

Cat. No.: B3183748
CAS No.: 1031265-13-0
M. Wt: 248.27 g/mol
InChI Key: BVDKRJLKWHAGMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-1-pyrenol is an organic compound with the molecular formula C₁₇H₁₂O₂. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon consisting of four fused benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-pyrenol typically involves the methoxylation of 1-pyrenol. One common method is the reaction of 1-pyrenol with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of a methoxy intermediate, which is then converted to this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-pyrenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methoxy-1-pyrenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-1-pyrenol involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, affecting its structure and function. Additionally, it can interact with proteins and enzymes, modulating their activity. The specific pathways involved depend on the context of its application, such as its use as a fluorescent probe or therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxy-6-methoxypyrene: A closely related compound with similar structural properties.

    6-Methoxypyrene: Another derivative of pyrene with a methoxy group at a different position.

    1-Pyrenol: The parent compound of 6-Methoxy-1-pyrenol.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxy group at the 6-position enhances its solubility and reactivity compared to other pyrene derivatives. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

6-methoxypyren-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O2/c1-19-15-9-5-11-2-6-12-14(18)8-4-10-3-7-13(15)17(11)16(10)12/h2-9,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDKRJLKWHAGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC3=C4C2=C(C=CC4=C(C=C3)O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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